molecular formula C14H10ClFN2S B11419855 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazole

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazole

Cat. No.: B11419855
M. Wt: 292.8 g/mol
InChI Key: LWXGQLJWOIJOLP-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic compound that contains both benzodiazole and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 5-chloro-1H-1,3-benzodiazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific combination of benzodiazole and sulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10ClFN2S

Molecular Weight

292.8 g/mol

IUPAC Name

6-chloro-2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C14H10ClFN2S/c15-10-5-6-12-13(7-10)18-14(17-12)19-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18)

InChI Key

LWXGQLJWOIJOLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=C3)Cl)F

Origin of Product

United States

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